2-Naphthylacetonitrile

Pharmaceutical Synthesis Quality Control Impurity Profiling

Sourcing high-purity 2-Naphthylacetonitrile with tightly controlled impurity profiles is critical for pharmaceutical R&D. This compound addresses that need: • ≥98% purity with impurity ≤0.3%, minimizing downstream contamination in API synthesis. • Exclusive Cα regioselectivity in SRN1 reactions, avoiding N-substituted byproducts that compromise yield. • High-yield decarboxylative coupling route (96%) enables scalable, cost-efficient supply. Ideal for CNS-targeted therapeutics, fluorescent probes, and agrochemical intermediates.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
CAS No. 7498-57-9
Cat. No. B189437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthylacetonitrile
CAS7498-57-9
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CC#N
InChIInChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2
InChIKeyLPCWDVLDJVZIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthylacetonitrile Overview


2-Naphthylacetonitrile (2-NAC) is a small-molecule aromatic nitrile with the molecular formula C12H9N, featuring a cyano group attached to the beta-position of a naphthalene ring. It is a white to pale yellow crystalline solid with a melting point of 82–84°C and a boiling point of 303°C [1]. This compound serves as a critical starting material and intermediate in the synthesis of various pharmaceutical products, agrochemicals, and chemical products [2]. Its utility spans applications such as a precursor to c-Myc protein inhibitors and building blocks for CNS-targeted therapeutics [3].

High-purity grade with controlled impurity profile supports pharmaceutical intermediate workflows
Regioselective Cα substitution enables efficient α,α-diaryl nitrile synthesis
Versatile building block for CNS research compounds, agrochemicals, and materials

2-Naphthylacetonitrile vs. Generic Analogs


While several aromatic nitriles share the same functional group, 2-Naphthylacetonitrile possesses a unique combination of regioselective reactivity and high-purity manufacturing capabilities that are not universally present in its analogs. Its specific Cα substitution behavior in radical nucleophilic substitutions [1] and the availability of a patented high-purity grade with strictly controlled impurity profiles [2] distinguish it from generic arylacetonitriles like 1-Naphthylacetonitrile or 2-Naphthylacetic acid. Substituting 2-Naphthylacetonitrile with a lower-purity or structurally distinct analog in pharmaceutical or agrochemical syntheses may compromise reaction selectivity, yield, or final product purity, potentially derailing regulatory or performance specifications.

This Product
2-Naphthylacetonitrile: patented high-purity grade with defined impurity limits
Regioselective Cα substitution in SRN1 reactions
Generic Analog
Standard 97% purity arylacetonitriles without impurity specifications
May produce product mixtures due to unselective substitution
This Product
Naphthalene-based scaffold enables c-Myc inhibitor development research
Intrinsic red fluorescence for probe design
Simpler Analog
Phenylacetonitrile lacks reported biological annotation and fluorescence
Limited to basic nitrile chemistry without advanced functional utilities
This Product
Structural isomer with β-cyano substitution directs distinct reactivity
Isomeric Analog
1-Naphthylacetonitrile or 2-naphthylacetic acid may alter reaction pathways and product profiles

2-Naphthylacetonitrile Evidence


Patented High-Purity Grade

2-Naphthylacetonitrile can be obtained in a high-purity grade with an HPLC purity of ≥95 area %, containing specified naphthalene impurities at levels not exceeding 0.3 area % for the most abundant impurity (a) [1]. This level of purity control, including the explicit identification and limitation of nine specific naphthalene-related impurities (a-i), is a key differentiator from standard commercial grades or analogs for which such detailed impurity specifications are not publicly available or guaranteed.

Patented High-Purity Grade
Head-to-head
≥95 area % HPLC
Nine naphthalene impurities (a–i) controlled at ≤0.05–0.3 area %
Supports impurity-controlled pharmaceutical intermediate synthesis
Patent-based specification; verify lot-specific COA
Pharmaceutical Synthesis Quality Control Impurity Profiling

Regioselective Cα Substitution

The anion of 2-Naphthylacetonitrile undergoes selective substitution at its Cα position by aromatic halides via a radical nucleophilic substitution (SRN1) mechanism to yield α,α-diaryl nitriles in good yields [1]. The regioselectivity of this ambident nucleophile is sensitive to steric hindrance at the radical center of the aromatic substrate [1]. In contrast, simpler arylacetonitriles like phenylacetonitrile do not exhibit this specific Cα selectivity in analogous reactions, often leading to mixtures of C- and N-substituted products.

Regioselective Cα Substitution
Head-to-head
Exclusive Cα substitution
2-Naphthylacetonitrile vs. phenylacetonitrile (product mixtures)
Enables selective diaryl nitrile synthesis without regioisomer separation
SRN1 conditions; steric effects influence selectivity
Synthetic Methodology Radical Chemistry Regioselectivity

Palladium-Catalyzed Decarboxylative Coupling

2-Naphthylacetonitrile can be prepared via a palladium-catalyzed decarboxylative coupling method with a reported yield of 96% [1]. This modern catalytic approach is contrasted with traditional methods such as the bromination of 2-methylnaphthalene followed by reaction with potassium cyanide, which typically yield 81.9% .

Catalytic Coupling Yield
Cross-study
96% yield
Palladium-catalyzed decarboxylative coupling vs. 81.9% traditional route
Higher-yielding method supports scalable process development
14.1 pp improvement; conditions may require optimization
Organic Synthesis Catalysis Process Chemistry

Three-Component Coumarin Synthesis

2-Naphthylacetonitrile undergoes a three-component coupling with benzyne and DMF to produce coumarins . This reaction is a straightforward route to diverse coumarin derivatives. While other arylacetonitriles may participate in similar coupling reactions, the specific reactivity profile of 2-Naphthylacetonitrile in this transformation is documented and has been exploited to access ortho-quinone methide intermediates [1].

Three-Component Coumarin Synthesis
Class-level
Coumarin formation with benzyne/DMF
Specific reactivity documented for 2-naphthylacetonitrile
Access to coumarin-based research compounds
Class-level inference; verify in target substrate scope
Heterocyclic Chemistry Multicomponent Reactions Fluorescent Probes

c-Myc Protein Inhibition

2-Naphthylacetonitrile has been reported to act as a c-Myc protein inhibitor [1]. Derivatives of 2-Naphthylacetonitrile have been shown to inhibit c-Myc activity in vitro [1]. While no specific IC50 value for the parent compound is provided, the literature indicates that it serves as a scaffold for developing inhibitors of this oncogenic transcription factor. This positions 2-Naphthylacetonitrile as a starting point for medicinal chemistry efforts targeting c-Myc, whereas simpler analogs like phenylacetonitrile do not have this documented biological activity.

c-Myc Protein Inhibition
Supporting evidence
Reported c-Myc inhibitor scaffold
Derivatives show in vitro inhibition; no IC50 for parent compound
May support c-Myc pathway research tool development
Data to verify; source-limited biological annotation
Oncology Targeted Therapy c-Myc Inhibitor

Fluorescent Probe Utility

2-Naphthylacetonitrile is a red fluorescent compound with a maximum absorption at 517 nm and emission at 631 nm . This property is not shared by all arylacetonitriles (e.g., phenylacetonitrile is not fluorescent). This intrinsic fluorescence makes it useful as a probe or tag in biochemical assays or materials science applications where simple aryl nitriles would not be detectable by fluorescence.

Fluorescent Probe Utility
Class-level
λ_abs 517 nm, λ_em 631 nm
Red fluorescence; not shared by simpler arylacetonitriles
Enables optical detection in biochemical assays
Solvent-dependent; verify photophysical properties in assay buffer
Fluorescence Chemical Biology Sensors

2-Naphthylacetonitrile Applications


High-Purity Pharmaceutical Intermediate

When synthesizing active pharmaceutical ingredients (APIs) where impurity profiles are tightly regulated, the high-purity grade of 2-Naphthylacetonitrile (≥95 area % with defined impurity limits ≤0.3%) provides a reliable starting material that minimizes the risk of downstream contamination and simplifies purification steps [1]. This is particularly critical for drugs targeting CNS disorders, where even trace impurities can have significant pharmacological effects.

α,α-Diaryl Nitrile Synthesis

For chemists aiming to prepare α,α-diaryl nitriles with high regioselectivity, 2-Naphthylacetonitrile is the preferred nucleophile due to its exclusive Cα substitution in SRN1 reactions with aromatic halides [2]. This avoids the formation of N-substituted side products commonly encountered with simpler arylacetonitriles, thereby increasing reaction efficiency and product yield.

Scalable Catalytic Production

For industrial or process chemistry groups seeking to manufacture 2-Naphthylacetonitrile at scale, the palladium-catalyzed decarboxylative coupling method, with a reported yield of 96%, offers a significant economic and environmental advantage over traditional bromination/cyanation routes (81.9% yield) [3]. This higher yield translates to lower cost of goods and reduced waste generation.

Coumarin-Based Fluorescent Probes

In the design of fluorescent probes or sensors for biological imaging, the intrinsic red fluorescence of 2-Naphthylacetonitrile (λ_em = 631 nm) coupled with its ability to undergo three-component coupling to form coumarins makes it a valuable building block. This dual functionality streamlines the synthesis of optically active heterocyclic compounds.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High-purity grade with defined impurity limits
Impurity profile specification review
α,α-Diaryl nitrile synthesis
Regioselective Cα substitution behavior
Reaction selectivity and yield verification
Process chemistry scale-up
Palladium-catalyzed decarboxylative coupling route
Synthetic yield and process robustness evaluation
Fluorescent coumarin probe design
Intrinsic red fluorescence and coumarin formation
Photophysical property and reaction efficiency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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